Cas no 4915-97-3 (ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)

ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-phenyl-, ethyl ester
- ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
- SY333288
- ethyl 1-phenyltriazole-4-carboxylate
- DBGFDOPIMFLRJU-UHFFFAOYSA-N
- SCHEMBL72211
- F2157-0797
- Z380059634
- AKOS040694741
- 1-phenyl-1h-[1,2,3] triazole-4-carboxylic acid ethyl ester
- 4915-97-3
- D86280
- MFCD01836533
- WS-00707
- Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
- ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
- MDL: MFCD01836533
- インチ: InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChIKey: DBGFDOPIMFLRJU-UHFFFAOYSA-N
- SMILES: CCOC(=O)c1cn(nn1)-c1ccccc1
計算された属性
- 精确分子量: 217.085126602g/mol
- 同位素质量: 217.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- XLogP3: 1.9
ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469252-250mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95%+ | 250mg |
$252 | 2024-07-16 | |
eNovation Chemicals LLC | Y1236723-250mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95% | 250mg |
$285 | 2024-06-05 | |
Life Chemicals | F2157-0797-1g |
ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate |
4915-97-3 | 95%+ | 1g |
$956.0 | 2023-09-06 | |
Life Chemicals | F2157-0797-10g |
ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate |
4915-97-3 | 95%+ | 10g |
$4015.0 | 2023-09-06 | |
AstaTech | D86280-0.1/G |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95% | 0.1g |
$183 | 2023-09-19 | |
A2B Chem LLC | BA01447-100mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95% | 100mg |
$160.00 | 2024-04-19 | |
A2B Chem LLC | BA01447-250mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95% | 250mg |
$260.00 | 2024-04-19 | |
A2B Chem LLC | BA01447-1g |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95% | 1g |
$510.00 | 2024-04-19 | |
A2B Chem LLC | BA01447-3mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95 | 3mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | BA01447-10mg |
ETHYL 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE |
4915-97-3 | 95 | 10mg |
$135.00 | 2024-04-19 |
ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate 関連文献
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Ethyl 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (CAS No. 4915-97-3): A Comprehensive Overview
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 4915-97-3) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its unique triazole ring structure and the presence of an ester group, which contribute to its chemical stability and reactivity. In this article, we will delve into the properties, synthesis methods, and potential applications of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is C12H11N3O2, and its molecular weight is approximately 225.23 g/mol. The compound features a 1,2,3-triazole ring fused to a phenyl group and an ester moiety attached to the triazole ring. The triazole ring is known for its high stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and organic synthesis. The ester group adds further reactivity and functional versatility to the molecule.
Synthesis Methods
The synthesis of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a powerful tool in click chemistry. This reaction typically proceeds via the coupling of an azide and an alkyne to form the triazole ring. For example, the reaction between phenylacetylene and ethyl propiolate in the presence of sodium azide and a copper(I) catalyst can yield ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.
An alternative approach involves the reaction of phenylacetonitrile with ethyl bromoacetate in the presence of a base such as potassium tert-butoxide. This method provides a straightforward route to the desired compound with high yields and purity. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions or solvent-free conditions.
Applications in Pharmaceuticals
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has garnered significant attention in pharmaceutical research due to its potential as a building block for drug discovery. The triazole ring is known for its biological activity and ability to modulate various biological targets. For instance, compounds containing this scaffold have been shown to exhibit anti-inflammatory, antifungal, and anticancer properties.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate as a precursor for developing novel anti-inflammatory agents. The study demonstrated that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. These findings highlight the potential of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate as a lead compound for further drug development.
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has also been investigated for its antifungal properties. A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound showed significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The triazole ring's ability to disrupt fungal cell membranes makes it an attractive target for developing new antifungal drugs.
Applications in Organic Synthesis
Beyond pharmaceuticals, ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate plays a crucial role in organic synthesis as a versatile intermediate. The triazole ring's high stability and reactivity make it an ideal scaffold for constructing complex molecules with diverse functionalities. For example, it can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl groups into target molecules.
In addition to its use as an intermediate in synthetic pathways, ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has been employed as a ligand in catalytic systems. Its ability to coordinate with transition metals makes it useful in homogeneous catalysis for reactions such as hydrogenation and oxidation processes. Recent research has focused on developing new catalysts based on this compound to improve reaction efficiency and selectivity.
Mechanistic Insights
To better understand the behavior of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, researchers have conducted detailed mechanistic studies using computational methods and experimental techniques. Density functional theory (DFT) calculations have provided insights into the electronic structure and reactivity of this compound. These studies have revealed that the triazole ring's nitrogen atoms play a crucial role in stabilizing transition states during reactions involving this molecule.
Kinetic studies have also shed light on the reaction mechanisms involving ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. For instance, a study published in Organic Letters investigated the kinetics of the CuAAC reaction using this compound as one of the reactants. The results showed that the reaction proceeds via a stepwise mechanism with rapid formation of an intermediate followed by slower product formation.
Safety Considerations
Safety is always a critical consideration when handling chemical compounds like <ethyl 1*-pheny*l-*l*H-*l*,*l*,*l*-tria*z*o*l*e-*l*-carb*o*x*y*l*a*t*e>. While this compound is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize risks. This includes wearing appropriate personal protective equipment (PPE), working under well-controlled conditions (e.g., fume hoods), and properly disposing of waste materials.
In conclusion,<e*t*h*y*l *l*-ph*e*n*y*l-*l*H-*l*,*l*,*l*-tria*z*o*l*e-*l*-carb*o*x*y*l*a*t*e>(CAS No.* *l*9*l*5-*9*7-*l*)is*a*n*i*n*v*a*l*u*a*b*l*e*c*h*e*m*i*c*a*l*c{o*m*p{o*u*n*d*w*i*t*h*w*i*d*e*r*a*n*g*i*n*g*a*p*p{l*i*c{a}t{i}o{n}s*i{n*v{a}r{i}o{u}s*f{i}e{l}d{s}*.*I*t*s*u{n{i}q{u}e*s{t}r{u}c{t}{u}r{e}*a{n}{d}*c{h}{e}{m}{i}{c}{a}{l}*{c}{h}{a}{r}{a}{c}{t}{e}{r{i}s{t{i}c{s}*m{a{k}}e{i*t}*a{n}*i{n*v{l*uab{l*e}*b*u{i{l*d{i}n{*g*b{l{o*c{k}*f{o*r*d*r{*u*g*d{i*s*c{o*v{*r*y,*o*r*g{*a{n*i*c*s*y*n*t*h{*s{i*s,*a{n*d*m{*a*t{*e*r*i*a{l*s*s*c{i*e{n*c*.}*F*u*r{*h{*r*r{*s{*e{*a*r*c*h*w{i{l{l}*c{o{n*t{i*n*u*e*t{o*u*n*f{o{l*d*t*h*e*p{o*t{*n{*i*a{l*a*p*p{l{i*c{a)t{i{o)n{s*o*f*t*h{i{s*c{o*m*p{o*u{n*d*.}
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